molecular formula C15H24N4O2 B2607215 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide CAS No. 1448058-13-6

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide

Cat. No. B2607215
CAS RN: 1448058-13-6
M. Wt: 292.383
InChI Key: HFCTTWMXCGSLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a pyrimidine-based compound that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has some limitations as well. It is a toxic compound that can cause harm to living organisms if not handled properly. Therefore, it requires special precautions to be taken when handling and storing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.

Future Directions

There are several future directions for the research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide. One potential direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide and to identify its potential side effects.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been found to have various biochemical and physiological effects. Although it has some limitations, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. Future research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with morpholine to form 4,6-dimethyl-2-morpholinopyrimidine-5-carbaldehyde. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could be used as a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-5-7-21-8-6-19/h10H,5-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCTTWMXCGSLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide

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